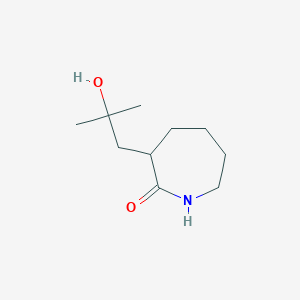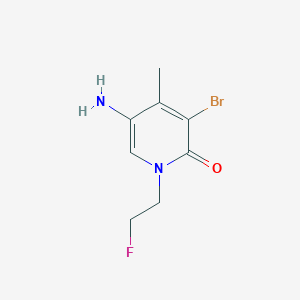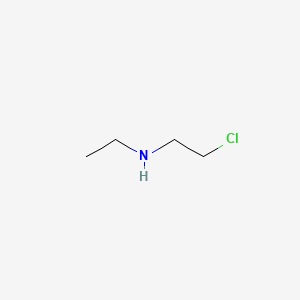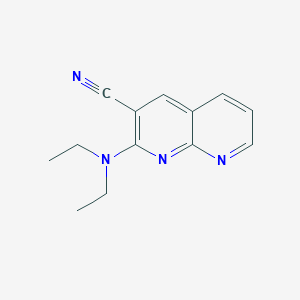![molecular formula C9H8ClF3O2S B13206025 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13206025.png)
1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane sulfonyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)benzene with ethanesulfonyl chloride under specific conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids like AlCl3 are often employed to facilitate electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reacting with an amine would yield a sulfonamide derivative.
Applications De Recherche Scientifique
1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride has diverse applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol: This compound has a thiol group instead of a sulfonyl chloride group, leading to different reactivity and applications.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but with the trifluoromethyl group in the para position, affecting its chemical properties and reactivity.
Uniqueness: 1-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride moiety, which imparts high reactivity and specificity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals .
Propriétés
Formule moléculaire |
C9H8ClF3O2S |
|---|---|
Poids moléculaire |
272.67 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)phenyl]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClF3O2S/c1-6(16(10,14)15)7-3-2-4-8(5-7)9(11,12)13/h2-6H,1H3 |
Clé InChI |
YSVMNOIWZBGJTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(F)(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)




![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)




![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)


